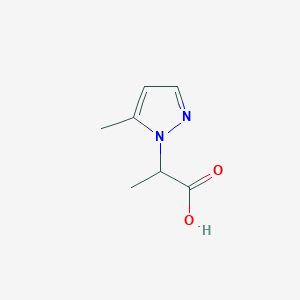

2-(5-甲基-1H-吡唑-1-基)丙酸

描述

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid can be represented by the SMILES stringCC(C(O)=O)n1nccc1C . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group. Physical And Chemical Properties Analysis

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a solid substance . Its molecular weight is 154.17 and its molecular formula is C7H10N2O2 .科学研究应用

雄激素受体拮抗剂

该化合物已被用于设计和合成一系列 2-(5-甲基-1H-吡唑-1-基)乙酰胺衍生物,这些衍生物已被评估其生物活性 . 这些衍生物已显示出作为雄激素受体 (AR) 拮抗剂的潜力,这在前列腺癌 (PCa) 治疗中很重要 . 例如,化合物 6f 被发现是一种有效的 AR 拮抗剂 .

抗增殖活性

该系列中的一些化合物对 LNCaP 细胞表现出比比卡鲁胺更高的抗增殖活性 . 例如,化合物 6g 的 IC50 值为 13.6 μM,明显低于比卡鲁胺的 IC50 (35.0 μM) .

3. 阻断雄激素的内源性合成 针对去势抵抗性前列腺癌 (CRPC) 的药物研究主要分为两个方向,其中一个涉及阻断雄激素的内源性合成 . 该化合物已用于这一领域的研究 .

对抗耐药性

针对 CRPC 的药物研究的另一个方向是克服在长期使用第一代 AR 拮抗剂后出现的耐药性 . 该化合物已被用于这些药物的开发 .

抗利什曼原虫活性

含吡唑的化合物,包括“2-(5-甲基-1H-吡唑-1-基)丙酸”,以其多种药理作用而闻名,包括有效的抗利什曼原虫活性 . 一些肼偶联的吡唑已被合成并评估了其体外抗利什曼原虫活性 .

抗疟疾活性

同样的肼偶联的吡唑也已被评估其体内抗疟疾活性 . 这些化合物显示出有希望的结果,其中一些对伯氏疟原虫表现出优异的抑制效果 .

作用机制

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .

Mode of Action

2-(5-methyl-1H-pyrazol-1-yl)propanoic acid acts as an AR antagonist . It binds to the AR, preventing the receptor from being activated by the androgenic hormones . This blockage of AR signaling inhibits the growth of prostate cancer cells .

Biochemical Pathways

The compound affects the AR signaling pathway . When the AR is blocked, it can’t translocate to the nucleus and bind to androgen response elements on DNA, which prevents the transcription of genes that are crucial for prostate cancer cell growth .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially affect the bioavailability of the compound, and further studies are needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of prostate cancer cell growth . By blocking the AR, the compound prevents the activation of genes that promote cell growth, leading to a decrease in the proliferation of prostate cancer cells .

实验室实验的优点和局限性

2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a versatile reagent which can be used in a variety of different contexts. It is also relatively easy to synthesize, and is relatively stable under a variety of conditions. The main limitation of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid is that it is toxic and should be handled with care.

未来方向

There are a number of potential future directions for the use of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid in scientific research. One possible direction is the development of new and improved synthesis methods for the production of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid. Another potential direction is the development of new and improved applications for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid, such as the development of more effective inhibitors of enzymes and receptors. Finally, further research could be conducted into the biochemical and physiological effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid, in order to gain a better understanding of its potential applications in drug discovery and development.

属性

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZGESBWHSGWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

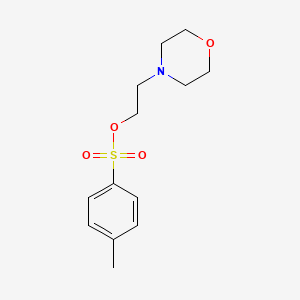

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)

![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)